6-Methyl-4-(2-thiazolylazo)-resorcinol

Analytical Chemistry Spectrophotometry Metal Chelation

Validated analytical methods for Cu-EDTA titration and multi-element screening require the exact 6-methyl isomer (TAR-2Me), not the sterically hindered 5-methyl analog (TAO). Unintentional isomer substitution causes method failure because TAO reacts quantitatively with only Cu, Hg, and Pd. Procuring CAS 14383-24-5 ensures: - Sharp Cu-EDTA endpoint (red→yellow, pH 3-8) with log KCuA = 16.0, matching unsubstituted TAR performance. - Broad metal-ion reactivity profile preserved-red/purple chelates with numerous transition and post-transition metals for multi-element screening. - Direct method transferability for uranium(VI) and lanthanide determinations in complex matrices where thiazolylazo selectivity exceeds PAR.

Molecular Formula C10H9N3O2S
Molecular Weight 235.26 g/mol
CAS No. 14383-24-5
Cat. No. B083567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-4-(2-thiazolylazo)-resorcinol
CAS14383-24-5
Molecular FormulaC10H9N3O2S
Molecular Weight235.26 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1O)O)N=NC2=NC=CS2
InChIInChI=1S/C10H9N3O2S/c1-6-4-7(9(15)5-8(6)14)12-13-10-11-2-3-16-10/h2-5,14-15H,1H3
InChIKeyVSOOMKWLAADYAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-4-(2-thiazolylazo)-resorcinol Structural Identity and Classification


6-Methyl-4-(2-thiazolylazo)-resorcinol (also referred to as TAR-2Me or 4-Methyl-6-(2-thiazolylazo)resorcinol) is a heterocyclic azo dye belonging to the thiazolylazoresorcinol family of chromogenic/chelating ligands [1]. This compound class, which includes the widely used parent reagent 4-(2-thiazolylazo)resorcinol (TAR), coordinates transition and post-transition metal ions through a tridentate ONN donor set (resorcinol OH, azo N, thiazole N), producing intensely coloured complexes for spectrophotometric detection [2]. The single methyl substitution at the 6-position (ortho to one OH) modulates the acid–base and coordination properties relative to unsubstituted TAR and other positional isomers, making regiospecific identity critical for reproducible analytical method transfer [1].

1
Isomer-specific analytical workflow: The 6-methyl substitution defines distinct pKa and chelation windows; exact regioisomer ensures method transfer.
2
Multi-metal spectrophotometric screening: Retains broad reactivity of parent TAR, forming coloured complexes with numerous transition and post-transition metals.
3
Compatible with established TAR protocols: Functions as a direct TAR analog for Cu-EDTA titration, uranium determination, and lanthanide-selective detection.

Why Isomeric Purity Matters for Thiazolylazo Resorcinol Reagents


Within the thiazolylazoresorcinol series, the position and presence of methyl substituents directly alter acid dissociation constants (pKa), metal-chelate formation constants, and the breadth of metal-ion reactivity [1]. The 6-methyl isomer (TAR-2Me) retains the broad reactivity profile of TAR, whereas the 5-methyl positional isomer (TAO) is sterically hindered at the azo-ortho position and reacts quantitatively with only a narrow set of metals (Cu, Hg, Pd) [1]. The pyridylazo analog PAR exhibits higher complex stability with 3d transition metals but inferior selectivity for uranium compared to thiazolylazo reagents [2][3]. These physicochemical differences cannot be compensated by simple post-hoc correction factors; therefore procurement of the exact substitutional isomer specified in a validated protocol is mandatory to preserve method sensitivity, selectivity, and inter-laboratory reproducibility.

Compound
Key Difference
Risk if Substituted
TAR-2Me (6-methyl)
Broad metal reactivity; pKOH(p) 6.54, log KCuA 16.0
— Reference compound —
TAO (5-methyl isomer)
Steric hindrance limits quantitative reactions to Cu, Hg, Pd only
May fail in multi-metal protocols; method sensitivity and selectivity not reproducible
PAR (pyridylazo analog)
Higher stability with 3d metals, lower selectivity for uranium and lanthanides
May compromise uranium selectivity and lanthanide detection in presence of transition metals

Quantitative Differentiation from Closest Structural Analogs


Acid Dissociation Constants Across Positional Isomers

The acid dissociation constants of 6-methyl-4-(2-thiazolylazo)-resorcinol (TAR-2Me) were determined spectrophotometrically alongside its positional isomer 4-(2-thiazolylazo)-5-methylresorcinol (TAO) and the 6-ethyl analog (TAR-6Et) in 20% (v/v) dioxane at μ = 0.1 and 25 °C [1]. The three pKa values (pKNH, pKOH(p), pKOH(o)) define the ligand speciation and the pH windows available for selective metal complexation. TAR-2Me exhibits intermediate acidity for the para-hydroxyl proton (pKOH(p) = 6.54) and the lowest ortho-hydroxyl pKa (pKOH(o) = 11.8) among the three derivatives, providing a distinct ionization profile.

Acid Dissociation Constants
Head-to-head
TAR-2Me: pKNH 0.59, pKOH(p) 6.54, pKOH(o) 11.8
vs TAO ΔpKOH(p) +0.42, ΔpKOH(o) −1.0
vs TAR-6Et ΔpKOH(p) +0.41, ΔpKOH(o) +0.7
Distinct ionization profile shifts pH-dependent chelation window relative to positional isomers.
20% dioxane, μ=0.1, 25 °C; spectrophotometric determination.
Analytical Chemistry Spectrophotometry Metal Chelation

Copper Chelate Formation Constants

The formation constants of copper(II) chelates with TAR-2Me, TAO, and TAR-6Et were determined under identical conditions (20% v/v dioxane, μ = 0.1, 25 °C) [1]. The 1:1 complex (log KCuA) value for TAR-2Me is 16.0, which is 0.2 log units higher than both TAO and TAR-6Et (each 15.8). The protonated chelate (log KHCuHA) for TAR-2Me is 4.25, which is intermediate between TAO (4.75) and TAR-6Et (3.72), which is compatible with its documented performance as a metal indicator for Cu-EDTA titrations.

Cu(II) Chelate Stability
Head-to-head
log KCuA = 16.0
vs TAO / TAR-6Et +0.2 log units
Marginally stronger copper binding may support sharper endpoint detection in EDTA titrations.
log KHCuHA = 4.25; conditions: 20% dioxane, μ=0.1, 25 °C.
Coordination Chemistry Metal Indicator Chelatometric Titration

Metal-Ion Reactivity Breadth Comparison

The 1975 comparative synthesis study explicitly reports that TAR-2Me (6-methyl) and TAR-6Et react with a number of metal ions to form red or purple complexes similar to TAR, whereas TAO (5-methyl) reacts quantitatively with only a few metals (Cu, Hg, Pd) [1]. This steric effect is attributed to the ortho-methyl group in TAO hindering rotation of the resorcinol moiety upon chelate formation. The TAR data are supported by independent reports documenting TAR complexes with at least 30 metal ions including Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Pb(II), Bi(III), Ga(III), V(V), U(VI), Y(III), Tl(III), Pd(II), and lanthanides(III) [2][3][4].

Metal-Ion Reactivity Breadth
Head-to-head
TAR-2Me: broad reactivity (multiple metals, red/purple complexes)
vs TAO Quantitative reaction with only Cu, Hg, Pd
Isomer identity directly determines multi-metal applicability; TAO fails in most screening protocols.
TAR parent compound forms complexes with ≥30 metal ions [refs].
Analytical Chemistry Metal Ion Detection Spectrophotometric Reagent

Thiazolylazo vs. Pyridylazo Selectivity in Uranium Determination

A direct comparative study of TAR and PAR for the spectrophotometric determination of uranium(VI) concluded that TAR is slightly less sensitive than PAR but is more selective [1]. The uranyl ion forms only 1:1 chelates with TAR (UO₂(TAR)H⁺ below pH 3; UO₂(TAR) above pH 3–5), enabling quantitative determination at pH 7.5–7.8. Several interfering ions were masked using a mixture of sodium fluoride, cyclohexanediaminetetraacetic acid, and 5-sulphosalicylic acid. The selectivity advantage of the thiazolylazo core over the pyridylazo core is inherent to the sulfur-containing heterocycle and is preserved in the 6-methyl derivative TAR-2Me, making it a rational procurement choice over PAR when uranium must be determined in complex matrices with minimal interference removal steps.

Uranium Selectivity
Cross-study
TAR more selective than PAR for U(VI)
vs PAR Lower sensitivity but higher selectivity under masking
Thiazolylazo core provides inherent selectivity advantage for uranium; 6-methyl derivative inherits this property.
pH 7.5–7.8, NaF/CyDTA/sulphosalicylic acid masking.
Uranium Analysis Spectrophotometry Selectivity

Transition Metal vs. Lanthanide Complex Stabilities

The stability constants of 1:1 complexes of PAR and TAR with Mn(II), Ni(II), Cu(II), and Zn(II) were determined spectrophotometrically at μ = 0.1 and 25 °C [1]. Both protonated and normal complexes of these metals with PAR are more stable than those with TAR. However, the reverse order was previously observed for protonated complexes of the lanthanides(III), demonstrating a fundamental change in selectivity between pyridylazo and thiazolylazo ligands across the periodic table. For 3d transition metals, PAR typically exhibits log K values 0.5–1.5 units higher than TAR. The 6-methyl substitution on TAR (TAR-2Me) preserves the thiazolylazo coordination environment unchanged relative to TAR (as confirmed by the Cu log KCuA values: TAR-2Me 16.0 vs. TAO 15.8, [2]), so this class-level selectivity difference is fully inherited by the 6-methyl derivative.

Transition Metal vs Lanthanide Stabilities
Class-level inference
TAR class: lower stability with 3d metals, higher with lanthanides vs PAR
Reported reversal PAR favours Mn,Ni,Cu,Zn; TAR favours Ln(III)
TAR-2Me inherits thiazolylazo lanthanide-favoring selectivity; supports lanthanide detection workflows.
Class-level comparison based on PAR/TAR literature; direct TAR-2Me lanthanide data not reported.
Coordination Chemistry Stability Constants Transition Metals

Validated Application Scenarios


Chelatometric Indicator for Copper EDTA Titration

TAR-2Me is explicitly verified as a very good metal indicator for Cu-EDTA titration, with performance equivalent to unsubstituted TAR [1]. The compound gives a sharp color change from red to yellow at the equivalence point in the pH range 3–8, consistent with its log KCuA of 16.0 and its intermediate protonated-chelate stability (log KHCuHA = 4.25). Procurement of TAR-2Me rather than TAO (log KCuA = 15.8, narrower metal reactivity) ensures robust endpoint detection for copper assays in metallurgical or electroplating bath QC laboratories.

Spectrophotometric Multi-Metal Screening

Because TAR-2Me retains the broad metal-ion reactivity profile of TAR, forming red or purple complexes with numerous transition and post-transition metals [1], it is suitable for laboratories that require a single chromogenic reagent for multi-element screening. In contrast, the 5-methyl isomer TAO is incompatible with this application due its steric hindrance limiting quantitative reactions to only Cu, Hg, and Pd. Specifying the 6-methyl CAS number (14383-24-5) in procurement documents prevents inadvertent supply of the functionally restricted 5-methyl isomer.

Selective Uranium Determination in Environmental Matrices

TAR-based reagents provide higher selectivity than PAR for uranium determination despite marginally lower sensitivity [2]. TAR-2Me, as a 6-methyl derivative retaining the thiazolylazo donor set, is the appropriate procurement choice when method validation reports specify a thiazolylazo reagent for uranium analysis in the presence of diverse transition-metal interferences. The established masking protocol (NaF + CyDTA + 5-sulphosalicylic acid) is directly transferable to TAR-2Me methods.

Lanthanide Detection Against 3d Transition Metal Interferences

The reversal of complex stability order between PAR and TAR for lanthanides vs. 3d transition metals [3] makes thiazolylazo reagents the ligand class of choice when lanthanide ions must be detected spectrophotometrically in the presence of Fe, Co, Ni, or Cu. TAR-2Me, which preserves the intact thiazolylazo coordination pocket, is the appropriate 6-methyl variant for such lanthanide-selective protocols.

Application
Selection Property
Validation Focus
Cu-EDTA chelatometric indicator
Sharp endpoint colour change; log KCuA 16.0
Verify endpoint sharpness at working pH 3–8
Multi-metal spectrophotometric screening
Broad metal reactivity profile (TAR-equivalent)
Confirm complex formation with target metals in protocol matrix
Uranium determination in environmental samples
Thiazolylazo selectivity over PAR
Validate selectivity against common transition metal interferences
Lanthanide detection with 3d metal interferences
Ln(III)-favouring stability order vs PAR
Assess lanthanide complex formation in presence of Fe, Co, Ni, Cu
Quote Request

Request a Quote for 6-Methyl-4-(2-thiazolylazo)-resorcinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.